molecular formula C27H22Cl2N4 B1669197 Clofazimine CAS No. 2030-63-9

Clofazimine

货号 B1669197
CAS 编号: 2030-63-9
分子量: 473.4 g/mol
InChI 键: WDQPAMHFFCXSNU-BGABXYSRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clofazimine is a riminophenazine antimycobacterial used to treat leprosy . It is used together with other medicines to treat a form of leprosy (also known as Hansen’s disease), called lepromatous leprosy, including dapsone-resistant lepromatous leprosy, and lepromatous leprosy complicated by erythema nodosum leprosum .


Synthesis Analysis

Clofazimine has been synthesized through a series of engineered Mb mutants with peroxidase activity for biosynthesis of clofazimine (CFZ), a potential drug with a broad-spectrum antiviral activity, by integration with chemical synthesis .


Molecular Structure Analysis

The key structural features of riminophenazines are the phenazine nucleus with an alkylimino (R-imino) group at position 2 and phenyl substituents at positions 3 and 10 of the phenazine nucleus . The phenyl groups attached to the C2 and N5 position of clofazimine can be replaced by a pyridyl group to provide analogs with improved physicochemical properties and pharmacokinetic characteristics .


Physical And Chemical Properties Analysis

Clofazimine has a molecular weight of 473.4 . It is highly lipophilic , which enables it to accumulate in skin and nerves .

科学研究应用

Treatment of Multidrug-Resistant Tuberculosis (MDR-TB)

  • Application Summary : Clofazimine has been used in the treatment of MDR-TB, an infectious disease caused by Mycobacterium tuberculosis resistant to at least isoniazid and rifampicin . It has been moved from group 5 to group B of drugs that are used to treat MDR-TB .
  • Methods of Application : Clofazimine-containing regimens included high-dose fluoroquinolones (gatifloxacin and ofloxacin) and other drugs (kanamycin, ethambutol, isoniazid, pyrazinamide, and prothionamide) were used to treat MDR-TB .
  • Results : The clofazimine-containing regimen has better efficacy compared with the standard one and is also well-tolerated. It has the potential to shorten the duration of MDR-TB treatment .

Treatment of Leprosy

  • Application Summary : Clofazimine has been used in the treatment of multibacillary leprosy as a component of the WHO-recommended triple drug regimen .
  • Methods of Application : It is administered orally along with other drugs like rifampicin and dapsone .
  • Results : It has been effective in controlling harmful erythema nodosum leprosum and reversal immunity reactions, which may complicate antimicrobial chemotherapy .

Treatment of Non-Tuberculous Mycobacterial (NTM) Disease

  • Application Summary : Clofazimine has been increasingly used in treatment regimens for non-tuberculous mycobacterial (NTM) disease .
  • Results : Adding clofazimine to multiclass antibiotic regimens is beneficial in treating patients with drug-resistant NTM infection .

Encapsulation by Cyclodextran for Drug Delivery

  • Application Summary : Cyclodextrans (CIs) and cyclodextrins (CDs) have been used to improve the water solubility of clofazimine, a poorly water-soluble drug .
  • Methods of Application : Among the evaluated CIs and CDs, CI-9 exhibited the highest percentage of drug inclusion and the highest solubility . SEM analysis indicated successful formation of inclusion complexes CFZ/CI and CFZ/CD .
  • Results : CFZ in CFZ/CI-9 demonstrated the highest drug release ratio, reaching up to 97% . CFZ/CI complexes were found to be an effective means of protecting the activity of CFZ against various environmental stresses, particularly UV irradiation .

Treatment of Crohn’s Disease

  • Application Summary : Clofazimine has been used in the treatment of Crohn’s disease, a type of inflammatory bowel disease . It has shown beneficial effects in controlling the disease .
  • Results : Long-term treatment with clofazimine is effective in patients with Crohn’s disease .

Treatment of Melanoma

  • Application Summary : Clofazimine has shown potential in the treatment of melanoma, a type of skin cancer .
  • Methods of Application : Clofazimine has been found to potentiate the efficacy while reducing the toxicity of anti-PD-1 and CTLA-4 immunotherapy .
  • Results : Clofazimine promotes E2F1 activation in CD8+ T cells to overcome resistance and counteracts pathogenic Th17 cells to abolish immune-related adverse effects .

Treatment of Rheumatoid Arthritis

  • Application Summary : Clofazimine has shown potential in the treatment of rheumatoid arthritis, a chronic inflammatory disorder that affects the joints .
  • Results : Clofazimine is a Kv1.3 (KCNA3) channel blocker, which suggests that it could potentially be used for the treatment of rheumatoid arthritis .

Treatment of Psoriasis

  • Application Summary : Clofazimine has been used in the treatment of generalized pustular psoriasis, a type of psoriasis characterized by widespread areas of reddened skin, which become painful and tender .
  • Results : Two cases of generalized pustular psoriasis were successfully treated with clofazimine .

安全和危害

Clofazimine should be handled with care to avoid dust formation and contact with skin and eyes . It can cause side effects such as abdominal pain, diarrhea, itchiness, dry skin, and change in skin color. It can also cause swelling of the lining of the gastrointestinal tract, increased blood sugar, and sensitivity to the sun .

未来方向

Clofazimine, long used in the treatment of leprosy, has become a cornerstone of drug-resistant tuberculosis (DR-TB) treatment. Ongoing trials are exploring novel, shorter clofazimine-containing regimens for drug-resistant as well as drug-susceptible tuberculosis . The development of novel riminophenazine analogues as antituberculosis drugs is also being discussed .

属性

IUPAC Name

N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQPAMHFFCXSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022839
Record name Clofazimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clofazimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4), 1.51e-03 g/L
Record name SID49681815
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Clofazimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clofazimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Although the precise mechanism(s) of action of clofazimine have not been elucidated, its antimicrobial activity appears to be membrane-directed. It was previously thought that, due to its lipophilicity, clofazimine participated in the generation of intracellular reactive oxygen species (ROS) via redox cycling, specifically H2O2 and superoxide, which then exerted an antimicrobial effect. A more recent and compelling theory involves clofazimine interacting with bacterial membrane phospholipids to generate antimicrobial lysophospholipids - bactericidal efficacy may, then, arise from the combined membrane-destabilizing effects of both clofazimine and lysophospholipids, which interfere with K+ uptake and, ultimately, ATP production. The anti-inflammatory activity of clofazimine is the result of its inhibition of T-lymphocyte activation and proliferation. Several mechanisms have been proposed, including direct antagonism of T-cell Kv 1.3 potassium channels and indirect action by promoting the release of E-series prostaglandins and reactive oxygen species from bystander neutrophils and monocytes.
Record name Clofazimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Clofazimine

CAS RN

2030-63-9
Record name Clofazimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2030-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofazimine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofazimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name clofazimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name clofazimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clofazimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clofazimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFAZIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D959AE5USF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clofazimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210-212 °C, 210 - 212 °C
Record name Clofazimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clofazimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clofazimine
Reactant of Route 2
Reactant of Route 2
Clofazimine
Reactant of Route 3
Reactant of Route 3
Clofazimine
Reactant of Route 4
Reactant of Route 4
Clofazimine
Reactant of Route 5
Reactant of Route 5
Clofazimine
Reactant of Route 6
Reactant of Route 6
Clofazimine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。